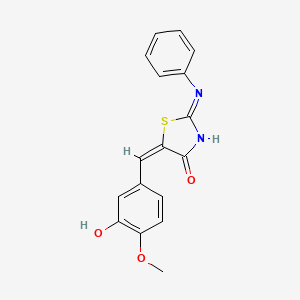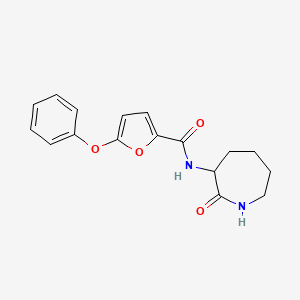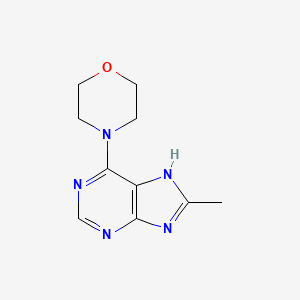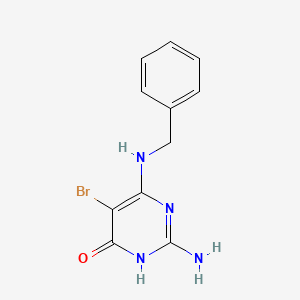![molecular formula C18H25FN2O2 B5961555 1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone](/img/structure/B5961555.png)
1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone is a complex organic compound that features a morpholine ring, a piperidine ring, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with morpholine to form 4-(4-fluorobenzyl)morpholine. This intermediate is then reacted with 1-(2-chloroethyl)piperidine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The morpholine and piperidine rings contribute to the compound’s binding affinity to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-[2-[(4-Fluorophenyl)methyl]piperidin-1-yl]ethanone: Similar structure but lacks the morpholine ring.
1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]propanone: Similar structure but with a different alkyl chain length.
Uniqueness
1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone is unique due to the presence of both morpholine and piperidine rings, which contribute to its distinct chemical and biological properties. The fluorophenyl group further enhances its pharmacokinetic profile, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-[4-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-14(22)20-8-6-17(7-9-20)21-10-11-23-18(13-21)12-15-2-4-16(19)5-3-15/h2-5,17-18H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHBQMZAWSGACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(3-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5961476.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline](/img/structure/B5961483.png)


![1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B5961494.png)
![3-amino-N-(2-phenylethyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5961496.png)
![1-[2-(3-Chlorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one](/img/structure/B5961502.png)

![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B5961549.png)
![N-(pyridin-2-ylmethyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5961562.png)
![[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B5961566.png)
![4-{[5-(Morpholin-4-ylsulfonyl)naphthyl]sulfonyl}morpholine](/img/structure/B5961572.png)

![1-[3-[[2-(2-Methylimidazol-1-yl)ethylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5961580.png)
